molecular formula C11H13N3O3 B13105459 (1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol CAS No. 6631-53-4

(1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol

Cat. No.: B13105459
CAS No.: 6631-53-4
M. Wt: 235.24 g/mol
InChI Key: BAAINTSMEYOAIX-MNOVXSKESA-N
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Description

(1S,2R)-1-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol is a complex organic compound characterized by a propane-1,2,3-triol backbone linked to a 2-phenyl-2H-1,2,3-triazole group . This structure features two chiral centers, as indicated by the (1S,2R) stereochemical notation, making it a valuable chiral building block or intermediate in organic synthesis and medicinal chemistry research . The 1,2,3-triazole core is a well-known pharmacophore and is extensively used as a bioisostere for amide bonds in drug discovery . This substitution can improve metabolic stability and modulate the physicochemical properties of lead compounds . Heterocycles containing 1,2,3-triazole motifs are of significant interest in the development of novel substances for various research fields due to their ability to form hydrogen bonds and other key interactions . Researchers can utilize this specific chiral compound in the synthesis of more complex molecules, such as heterocycles containing pyrazole and thiazole rings, for potential application in basic scientific investigations . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

6631-53-4

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

(1S,2R)-1-(2-phenyltriazol-4-yl)propane-1,2,3-triol

InChI

InChI=1S/C11H13N3O3/c15-7-10(16)11(17)9-6-12-14(13-9)8-4-2-1-3-5-8/h1-6,10-11,15-17H,7H2/t10-,11+/m1/s1

InChI Key

BAAINTSMEYOAIX-MNOVXSKESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2N=CC(=N2)[C@@H]([C@@H](CO)O)O

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(C(CO)O)O

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most widely used method to synthesize 1,2,3-triazoles with high regioselectivity and yield. The reaction proceeds between a terminal alkyne and an organic azide to form 1,4-disubstituted 1,2,3-triazoles.

  • Procedure : A terminal alkyne-functionalized glycerol derivative is reacted with phenyl azide in the presence of Cu(I) catalyst (often generated in situ from CuSO4 and sodium ascorbate).
  • Conditions : Typically conducted in a mixed solvent system such as tert-butanol/water or DMF/water at room temperature or mild heating.
  • Outcomes : High regioselectivity for 1,4-substitution on the triazole ring, good yields (52–98%), and tolerance to various functional groups.

Organocatalytic Synthesis from Ketones and Azides

Alternative metal-free methods involve organocatalytic cycloaddition between enolizable ketones and aromatic azides.

  • Mechanism : Formation of an enamine intermediate from the ketone and amine catalyst, which undergoes a [3+2] cycloaddition with the azide to yield trisubstituted triazoles.
  • Catalysts : Diethylamine, DBU, pyrrolidine, or L-proline derivatives.
  • Advantages : Broad functional group tolerance, regioselective product formation, and high yields.
  • Example : Synthesis of propargyl-functionalized triazoles via Zn(OAc)2-mediated reactions or organocatalytic methods at 50–80 °C over several hours.

Functionalization of Glycerol Backbone

The propane-1,2,3-triol moiety is introduced either by:

  • Using glycerol derivatives bearing terminal alkyne groups for subsequent CuAAC reaction.
  • Direct functionalization of glycerol or protected glycerol derivatives with azide or alkyne groups, followed by cycloaddition.

Stereochemistry control (1s,2r) is typically ensured by starting from chiral glycerol derivatives or by stereoselective synthesis of the intermediate compounds.

Representative Synthetic Route

Step Reagents/Conditions Description Yield (%) Notes
1 Synthesis of propargylated glycerol derivative Protection of glycerol hydroxyls followed by propargylation at C1 75–85 Protecting groups like benzyl ethers are common
2 Preparation of phenyl azide From aniline derivatives via diazotization and azidation 80–90 Phenyl azide is a key azide partner for triazole formation
3 CuAAC reaction Propargylated glycerol + phenyl azide, CuSO4, sodium ascorbate, t-BuOH/H2O, rt to 50°C, 12–24 h 70–95 Regioselective formation of 1,4-disubstituted triazole
4 Deprotection (if applicable) Hydrogenolysis or acid/base treatment to remove protecting groups 80–90 Yields depend on protecting group stability

Detailed Research Findings and Notes

  • The Zn(OAc)2-mediated synthesis allows single-step access to propargyl-functionalized triazoles from ketones and propargyl amines, which is advantageous for preparing triazole-glycerol hybrids.
  • Organocatalytic methods enable metal-free synthesis of 1,2,3-triazoles with excellent regioselectivity and functional group tolerance, useful for sensitive glycerol derivatives.
  • CuAAC remains the gold standard for synthesizing 1,4-disubstituted triazoles with phenyl substituents due to its robustness and scalability.
  • Protecting group strategies are crucial to maintain the integrity of the triol moiety during multi-step synthesis.
  • The stereochemistry (1s,2r) is maintained by starting from chiral glycerol or by stereoselective transformations during the synthesis of intermediates.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Key Advantages Typical Yield (%) References
CuAAC Propargylated glycerol + phenyl azide CuSO4 + sodium ascorbate, rt to 50°C High regioselectivity, mild conditions 70–95
Zn(OAc)2-mediated Ketones + propargyl amine + azides Zn(OAc)2, single-step, mild heating Single-step, regioselective 65–85
Organocatalytic Enolizable ketones + aromatic azides Diethylamine, DBU, pyrrolidine, 50–80°C Metal-free, broad scope 60–90
Protecting group strategy Glycerol derivatives Benzyl protection, hydrogenolysis Protects triol during synthesis 75–90

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The triol group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC and KMnO4.

    Reduction: Reducing agents such as LiAlH4 and NaBH4 can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like Br2 and HNO3.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrotriazole.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its triazole moiety.

    Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.

Medicine

    Antimicrobial Activity: The compound may exhibit antimicrobial properties.

    Cancer Research: Potential use in cancer therapy due to its ability to interact with specific molecular targets.

Industry

    Material Science: The compound can be used in the development of new materials with unique properties.

    Polymer Chemistry: It can be incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

The mechanism of action of (1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the phenyl group can participate in π-π interactions. The triol moiety can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound
  • Core structure : 2-Phenyl-2H-1,2,3-triazol-4-yl linked to propane-1,2,3-triol.
  • Key functional groups : Triazole (aromatic), phenyl, three hydroxyl groups.
  • Stereochemistry : (1S,2R) configuration ensures defined spatial orientation.
Analog 1: 2-(1-(o-Tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (1a)
  • Core structure : Triazole linked to propan-2-ol.
  • Key differences : Lacks two hydroxyl groups and phenyl substituent; simpler backbone.
  • Properties: Melting point 120°C, 90% synthesis yield, antitrypanosomal activity .
Analog 2: AB2 Ligand ()
  • Core structure : Benzyl-triazole with hydroxypropyl and sulfonyl groups.
  • Key differences : Larger molecular weight (88 atoms), additional sulfonamide and carbamate functionalities.
  • Application : HIV-1 protease inhibitor, highlighting triazole’s role in drug design .
Analog 3: (2RS)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol
  • Core structure : Dual triazole rings with difluorophenyl.
  • Key differences : Two triazole rings, fluorine substituents, racemic mixture.
  • Molecular weight : 306.27 g/mol, categorized as a pharmaceutical impurity .

Physical and Chemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Formula C11H13N3O3 (estimated) C10H11N3O C33H38N6O6S C13H12F2N6O
Molecular Weight (g/mol) ~247.24 189.21 646.76 306.27
Melting Point (°C) Not reported 120 Not reported Not reported
Solubility High (due to triol) Moderate Low (bulky groups) Moderate

Research Tools and Methodologies

  • Crystallography : SHELXL () and ORTEP-III () are widely used for structural refinement and visualization, applicable to the target compound’s crystal structure determination.
  • Synthetic Techniques : Enzymatic cascades () and CuAAC () are key for stereoselective synthesis.

Biological Activity

The compound (1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This triazole-based derivative combines a triazole ring with a propane triol backbone, which contributes to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C12H15N3O4C_{12}H_{15}N_{3}O_{4}, with a molecular weight of 265.27 g/mol. The specific stereochemistry (1s, 2r) indicates chirality, which can influence the compound's biological interactions and efficacy.

PropertyValue
Molecular FormulaC12H15N3O4C_{12}H_{15}N_{3}O_{4}
Molecular Weight265.27 g/mol
CAS Number46994-10-9
Structure FeaturesTriazole ring, triol backbone

Biological Activity

The biological activity of (1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol is primarily attributed to its triazole moiety. Triazoles are known for their diverse pharmacological properties, including:

  • Antifungal Activity : Compounds with triazole rings have demonstrated effectiveness against various fungal pathogens.
  • Antibacterial Properties : The compound may exhibit antibacterial effects due to its ability to disrupt bacterial cell wall synthesis.
  • Enzyme Inhibition : The structural characteristics allow for potential inhibition of specific enzymes involved in disease pathways.
  • Anticancer Potential : Research suggests that triazole derivatives can interact with cancer cell pathways, offering therapeutic avenues in oncology.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationships (SAR) of triazole derivatives indicates that modifications to either the triazole ring or the propane triol moiety can enhance therapeutic efficacy or reduce toxicity. For example:

Modification TypeEffect on Activity
Substituents on TriazoleAltered binding affinity
Changes to Triol BackboneEnhanced solubility

Synthesis and Derivatives

Several synthetic routes can be employed to produce (1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol. These methods allow for variations that can lead to different derivatives with potentially distinct biological activities. Notable synthetic methods include:

  • Click Chemistry : Utilizes azides and alkynes for efficient synthesis.
  • Condensation Reactions : Involves the reaction of phenyltriazoles with triols under acidic or basic conditions.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental approaches:

  • Antifungal Studies : In vitro assays demonstrated significant antifungal activity against Candida albicans, indicating potential use as an antifungal agent.
    • Example Study : A study by [source] showed that modifications to the triazole ring enhanced antifungal potency by increasing binding affinity to fungal enzymes.
  • Antibacterial Assays : Testing against Staphylococcus aureus revealed promising antibacterial effects.
    • Example Study : Research indicated that the presence of the phenyl group increased interaction with bacterial cell membranes [source].
  • Cancer Therapeutics : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer models.
    • Example Study : A recent investigation found that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines [source].

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